molecular formula C15H19N5O3S B2821501 N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine CAS No. 2034582-88-0

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine

Cat. No.: B2821501
CAS No.: 2034582-88-0
M. Wt: 349.41
InChI Key: LLTIFPOGZLYOEM-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is a synthetic chemical compound featuring a pyridazine core linked to a pyrrolidine ring via an ether bond, with a pyridine sulfonamide group. This structure combines privileged scaffolds in medicinal chemistry, suggesting potential as a key intermediate or investigative tool in pharmacological research. Compounds with pyrrolidine and pyridine heterocycles are frequently explored for their ability to interact with biological targets such as G protein-coupled receptors (GPCRs) . The dimethylamino pyridazine moiety, similar to those found in other research compounds, may contribute to favorable physicochemical properties and target binding . This molecule is provided exclusively for research and development applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All products are for Research Use Only (RUO).

Properties

IUPAC Name

N,N-dimethyl-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-19(2)14-5-6-15(18-17-14)23-12-7-9-20(11-12)24(21,22)13-4-3-8-16-10-13/h3-6,8,10,12H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTIFPOGZLYOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones. The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and appropriate leaving groups. The final step involves the sulfonylation of the pyridine ring, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, and sulfonyl chlorides for sulfonylation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyridazinamines have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that these compounds can target specific signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Sulfonamide derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. In vitro studies have demonstrated that related compounds exhibit selective inhibition of COX-II, making them candidates for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Enzyme Inhibition

Studies have shown that the compound can act as an inhibitor for various enzymes involved in disease processes, such as kinases and proteases. By inhibiting these enzymes, the compound may disrupt critical signaling pathways that contribute to disease progression .

Modulation of Receptor Activity

The compound has been investigated for its role as a modulator of G protein-coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluRs). This modulation can lead to significant effects on neurotransmission and neuronal health, suggesting potential applications in neurodegenerative diseases .

Preclinical Studies

In preclinical models, this compound has demonstrated efficacy in reducing tumor sizes in xenograft models of cancer . Additionally, its anti-inflammatory properties have been validated through animal models where it significantly reduced edema and pain responses.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s pyridin-3-ylsulfonyl-pyrrolidinyloxy substituent distinguishes it from analogs. Key comparisons include:

Compound Name Core Structure Position 6 Substituent Key Functional Groups Pharmacological Relevance
Target Compound Pyridazine (1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy Sulfonyl, pyrrolidine Potential CNS penetration due to dimethylamine
MW108 (N,N-dimethyl-6-(naphthalene-2-yl)-5-(pyridine-4-yl)pyridazin-3-amine) Pyridazine Naphthalene-2-yl Naphthyl, pyridine p38 MAPK inhibitor; validated in brain injury models
N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine Pyridazine Piperazin-1-yl Piperazine Likely targets serotonin or dopamine receptors (structural similarity to CNS agents)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine Benzo[d][1,3]dioxole Imidazole, benzodioxole Antimalarial or kinase inhibition applications
  • Sulfonyl vs.
  • Pyrrolidinyloxy vs.

Pharmacological and Physicochemical Properties

Property Target Compound MW108 Compound
Molecular Weight ~445 g/mol (estimated) 386.4 g/mol 346.4 g/mol
logP (Predicted) ~1.5 (moderate polarity) ~3.2 (lipophilic) ~2.8
Solubility Moderate (sulfonyl enhances aqueous solubility) Low (naphthyl reduces solubility) Low (benzodioxole adds rigidity)
CNS Penetration Likely (dimethylamine aids BBB transport) Confirmed (used in brain injury models) Unlikely (bulky benzodioxole)
  • Target Affinity : MW108’s naphthyl and pyridine groups contribute to p38 MAPK inhibition, while the target compound’s sulfonyl group may shift selectivity toward other kinases or receptors .
  • Metabolic Stability : The sulfonamide group in the target compound may resist oxidative metabolism better than MW108’s naphthyl group, extending half-life .

Biological Activity

N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of 342.39 g/mol. Its structure includes a pyridazine core, which is known for its diverse biological activities.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Glial Activation : It has been shown to selectively inhibit pro-inflammatory cytokine production in activated glial cells, which is crucial in neuroinflammatory conditions. This inhibition can potentially mitigate neurodegenerative processes associated with diseases such as Alzheimer's and multiple sclerosis .
  • Targeting Protein Kinases : The compound appears to interact with specific protein kinases involved in inflammatory pathways, providing a targeted approach to reducing inflammation without compromising beneficial glial functions .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Anti-inflammatory Properties

A study demonstrated that this compound effectively reduced levels of interleukin (IL)-1 beta and inducible nitric oxide synthase (iNOS) in activated glial cells, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects

In vitro studies have indicated that the compound protects neuronal cells from oxidative stress-induced damage, which is pivotal in the context of neurodegenerative diseases. This protective effect is attributed to its ability to modulate oxidative stress markers and enhance cellular survival pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

Study Findings Reference
Study on Glial ActivationDemonstrated significant reduction in IL-1 beta levels in activated glia
Neuroprotective StudyShowed reduced neuronal cell death under oxidative stress conditions
In Vivo Anti-inflammatory ModelDisplayed lower inflammatory markers compared to control groups

Q & A

Basic Questions

Q. What are the critical steps in synthesizing N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine, coupling with pyridazine derivatives, and dimethylamine substitution. Key steps include:

  • Catalyst selection : Use of cesium carbonate for deprotonation and copper(I) bromide for facilitating coupling reactions (e.g., Ullmann-type couplings) .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates and final products .
  • Yield optimization : Adjusting reaction time (e.g., 48 hours for coupling steps) and temperature (e.g., 35°C for amine substitutions) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR for confirming substituent positions and stereochemistry. For example, δ 8.87 ppm (pyridine protons) and δ 3.2 ppm (pyrrolidine methylene) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 215 [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Identification of sulfonyl (S=O, ~1350 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups .

Q. How does the sulfonyl group influence the compound’s physicochemical properties?

  • Methodology : The pyridin-3-ylsulfonyl moiety enhances polarity, improving water solubility. Compare logP values via HPLC or computational tools (e.g., PubChem descriptors) to assess hydrophilicity vs. non-sulfonylated analogs .

Advanced Research Questions

Q. How do structural modifications in the pyrrolidine ring affect bioactivity and target binding?

  • Methodology :

  • Piperidine vs. Pyrrolidine : Replace pyrrolidine with piperidine to evaluate ring size effects on conformational flexibility and target affinity (e.g., GPCR or kinase inhibition) .
  • Substituent Analysis : Introduce methyl or fluorine groups to the pyrrolidine ring and assess activity via in vitro assays (e.g., IC50_{50} measurements). Use molecular docking to predict binding modes .

Q. What challenges arise in crystallographic validation of this compound, and how can they be resolved?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve flexible pyrrolidine-sulfonyl groups .
  • Refinement : Apply SHELXL for small-molecule refinement, addressing disorder in the sulfonyl-pyrrolidine moiety via PART and SUMP instructions .
  • Validation : Cross-check with CCDC databases to identify common pitfalls (e.g., overfitting thermal parameters) .

Q. How can contradictory data between computational models and experimental bioactivity results be analyzed?

  • Methodology :

  • Docking vs. Assays : If computational models predict high affinity but assays show low activity, evaluate solvation effects (e.g., implicit solvent models) or probe off-target interactions via proteome-wide screening .
  • SAR Studies : Synthesize analogs with systematic substituent changes (e.g., pyridin-3-yl to pyridin-2-yl) to validate computational predictions .

Q. What strategies improve reaction yields in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test palladium or nickel catalysts for coupling steps to reduce side products .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in airtight containers under nitrogen at -20°C to prevent degradation .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and neutralize with dilute acetic acid .

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